Sulfamerazine Sulfamerazine Sulfamerazine is a long-acting sulfanilamide antibacterial agent. Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the binding site on dihydropteroate synthase.
Sulfamerazine is a sulfonamide consisting of pyrimidine with a methyl substituent at the 4-position and a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent and a drug allergen. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It derives from a sulfanilamide.
Sulfamerazine, also known as sulphamerazina or trimetox, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfamerazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfamerazine has been detected in multiple biofluids, such as urine and blood. Sulfamerazine can be biosynthesized from sulfanilamide.
Brand Name: Vulcanchem
CAS No.: 127-79-7
VCID: VC0544116
InChI: InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
SMILES: CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Molecular Formula: C11H12N4O2S
Molecular Weight: 264.31 g/mol

Sulfamerazine

CAS No.: 127-79-7

Inhibitors

VCID: VC0544116

Molecular Formula: C11H12N4O2S

Molecular Weight: 264.31 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sulfamerazine - 127-79-7

CAS No. 127-79-7
Product Name Sulfamerazine
Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
IUPAC Name 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Standard InChIKey QPPBRPIAZZHUNT-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Canonical SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Appearance Solid powder
Melting Point 236 °C
236.0 °C
236°C
Physical Description Solid
Description Sulfamerazine is a long-acting sulfanilamide antibacterial agent. Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the binding site on dihydropteroate synthase.
Sulfamerazine is a sulfonamide consisting of pyrimidine with a methyl substituent at the 4-position and a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent and a drug allergen. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It derives from a sulfanilamide.
Sulfamerazine, also known as sulphamerazina or trimetox, belongs to the class of organic compounds known as aminobenzenesulfonamides. These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring. Sulfamerazine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Sulfamerazine has been detected in multiple biofluids, such as urine and blood. Sulfamerazine can be biosynthesized from sulfanilamide.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 202 mg/L (at 20 °C)
7.64e-04 M
3.04e-01 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Sulfamerazine; Mebacid; Methylsulfadiazine; Sulfamerazine; Trimetox.
Reference 1: Gniado K, Löbmann K, Rades T, Erxleben A. The influence of co-formers on the dissolution rates of co-amorphous sulfamerazine/excipient systems. Int J Pharm. 2016 May 17;504(1-2):20-6. doi: 10.1016/j.ijpharm.2016.03.023. Epub 2016 Mar 16. PubMed PMID: 26992818.
2: Batista AP, Teixeira AC, Cooper WJ, Cottrell BA. Correlating the chemical and spectroscopic characteristics of natural organic matter with the photodegradation of sulfamerazine. Water Res. 2016 Apr 15;93:20-9. doi: 10.1016/j.watres.2015.11.036. Epub 2015 Dec 2. PubMed PMID: 26878479.
3: Aday B, Sola P, Çolak F, Kaya M. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. J Enzyme Inhib Med Chem. 2015 Sep 1:1-6. [Epub ahead of print] PubMed PMID: 26327456.
4: Pallipurath AR, Skelton JM, Warren MR, Kamali N, McArdle P, Erxleben A. Sulfamerazine: Understanding the Influence of Slip Planes in the Polymorphic Phase Transformation through X-Ray Crystallographic Studies and ab Initio Lattice Dynamics. Mol Pharm. 2015 Oct 5;12(10):3735-48. doi: 10.1021/acs.molpharmaceut.5b00504. Epub 2015 Sep 8. PubMed PMID: 26317333.
5: Aloisio C, de Oliveira AG, Longhi M. Solubility and release modulation effect of sulfamerazine ternary complexes with cyclodextrins and meglumine. J Pharm Biomed Anal. 2014 Nov;100:64-73. doi: 10.1016/j.jpba.2014.07.008. Epub 2014 Jul 30. PubMed PMID: 25129645.
6: Macfhionnghaile P, Hu Y, Gniado K, Curran S, Mcardle P, Erxleben A. Effects of ball-milling and cryomilling on sulfamerazine polymorphs: a quantitative study. J Pharm Sci. 2014 Jun;103(6):1766-78. doi: 10.1002/jps.23978. Epub 2014 Apr 22. PubMed PMID: 24756899.
7: Rajendiran N, Mohandoss T, Venkatesh G. Investigation of inclusion complexes of sulfamerazine with α- and β-cyclodextrins: an experimental and theoretical study. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Apr 24;124:441-50. doi: 10.1016/j.saa.2014.01.057. Epub 2014 Jan 21. PubMed PMID: 24508883.
8: Lou H, Liu M, Qu W, Johnson J, Brunson E, Almoazen H. The influence of sodium salts (iodide, chloride and sulfate) on the formation efficiency of sulfamerazine nanocrystals. Pharm Dev Technol. 2014 Aug;19(5):548-55. doi: 10.3109/10837450.2013.805777. Epub 2013 Jun 13. PubMed PMID: 23763457.
9: Aloisio C, Gomes de Oliveira A, Longhi M. Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins and meglumine using sulfamerazine as model drug. Drug Dev Ind Pharm. 2014 Jul;40(7):919-28. doi: 10.3109/03639045.2013.790408. Epub 2013 Apr 29. PubMed PMID: 23627444.
10: Lee MJ, Seo DY, Wang IC, Chun NH, Lee HE, Jeong MY, Kim WS, Choi GJ. Quantitative in-line monitoring of solvent-mediated polymorphic transformation of sulfamerazine by near-infrared spectroscopy. J Pharm Sci. 2012 Apr;101(4):1578-86. doi: 10.1002/jps.23042. Epub 2012 Jan 10. PubMed PMID: 22234855.
11: Kawakami K, Asami Y, Takenoshita I. Calorimetric investigation of solvent-mediated transformation of sulfamerazine polymorphism. J Pharm Sci. 2010 Jan;99(1):76-81. doi: 10.1002/jps.21837. PubMed PMID: 19718749.
12: Wang ZH, Zhang SX, Shen JZ. [Development of a fluorescence polarization immunoassay for sulfamerazine]. Guang Pu Xue Yu Guang Pu Fen Xi. 2008 Jul;28(7):1621-5. Chinese. PubMed PMID: 18844174.
13: Esrafili MD, Behzadi H, Beheshtian J, Hadipour NL. Theoretical 14N nuclear quadrupole resonance parameters for sulfa drugs: sulfamerazine and sulfathiazole. J Mol Graph Model. 2008 Oct;27(3):326-31. doi: 10.1016/j.jmgm.2008.05.007. Epub 2008 Jun 5. PubMed PMID: 18603459.
14: Guo L, Jiang X, Yang C, Zhang H. Analysis of sulfamerazine in pond water and several fishes by high-performance liquid chromatography using molecularly imprinted solid-phase extraction. Anal Bioanal Chem. 2008 Jul;391(6):2291-8. doi: 10.1007/s00216-008-2131-8. Epub 2008 May 22. PubMed PMID: 18496678.
15: Reguera C, Ortiz MC, Herrero A, Sarabia LA. Optimization of a FIA system with amperometric detection by means of a desirability function: determination of sulfadiazine, sulfamethazine and sulfamerazine in milk. Talanta. 2008 Mar 15;75(1):274-83. doi: 10.1016/j.talanta.2007.11.030. Epub 2007 Nov 17. PubMed PMID: 18371879.
16: Gong Y, Collman BM, Mehrens SM, Lu E, Miller JM, Blackburn A, Grant DJ. Stable-form screening: overcoming trace impurities that inhibit solution-mediated phase transformation to the stable polymorph of sulfamerazine. J Pharm Sci. 2008 Jun;97(6):2130-44. PubMed PMID: 17879974.
17: Cao X, Sun C, Thamann TJ. A study of sulfamerazine single crystals using atomic force microscopy, transmission light microscopy, and Raman spectroscopy. J Pharm Sci. 2005 Sep;94(9):1881-92. PubMed PMID: 16052565.
18: Roy S, Alexander KS, Riga AT, Chatterjee K. Characterization of physical mixtures and directly compressed tablets of sulfamerazine polymorphs: implications on in vitro release characteristics. J Pharm Sci. 2003 Apr;92(4):747-59. PubMed PMID: 12661061.
19: Zhang GG, Gu C, Zell MT, Burkhardt RT, Munson EJ, Grant DJ. Crystallization and transitions of sulfamerazine polymorphs. J Pharm Sci. 2002 Apr;91(4):1089-100. PubMed PMID: 11948548.
20: Sun C, Grant DJ. Influence of crystal structure on the tableting properties of sulfamerazine polymorphs. Pharm Res. 2001 Mar;18(3):274-80. PubMed PMID: 11442264.
PubChem Compound 5325
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator